molecular formula C16H11FN4O2S B2888216 6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862976-38-3

6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2888216
CAS No.: 862976-38-3
M. Wt: 342.35
InChI Key: AUHRKZFAETVRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates two privileged pharmacophores: a 1,3-benzothiazole and a 1,3,4-oxadiazole, linked via an amine bridge. The benzothiazole scaffold is fused with a fluorine atom at the 6-position, a modification often associated with enhanced biological activity and metabolic stability . The 1,3,4-oxadiazole ring is further substituted with a 3-methoxyphenyl group, contributing to the molecule's overall aromaticity and potential for π-π interactions with biological targets . This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Benzothiazole derivatives have demonstrated potent and selective antitumor activity against a range of cancer cell lines, including breast (MCF-7), colon, and non-small cell lung cancer panels . The presence of the 1,3,4-oxadiazole ring, a known bioisostere for pyrimidine and pyridazine, significantly expands the compound's research utility. This heterocycle is renowned for its role in bioactive molecules, exhibiting a broad spectrum of pharmacological properties such as antimicrobial, antitubercular, and antiviral activities . The specific dihedral angles between the ring systems, as observed in closely related crystal structures, can influence the molecule's three-dimensional shape and its binding affinity to enzymes and receptors . Researchers can utilize this compound as a key intermediate or a core scaffold for synthesizing new chemical entities. It is well-suited for structure-activity relationship (SAR) studies, molecular hybridization techniques, and screening campaigns against infectious diseases like tuberculosis, given the documented role of benzothiazole derivatives as inhibitors of the mycobacterial enzyme DprE1 . The molecule's structure, featuring multiple hydrogen bond acceptors and donors, makes it a promising candidate for molecular docking studies and the development of inhibitors for various disease-related targets. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c1-22-11-4-2-3-9(7-11)14-20-21-15(23-14)19-16-18-12-6-5-10(17)8-13(12)24-16/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHRKZFAETVRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Fluorobenzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride under basic conditions to form the fluorobenzo[d]thiazole ring.

    Formation of the Oxadiazole Ring: The next step involves the reaction of the fluorobenzo[d]thiazole derivative with hydrazine hydrate and a carboxylic acid derivative to form the oxadiazole ring.

    Introduction of the Methoxyphenyl Group: The final step involves the reaction of the oxadiazole derivative with a methoxyphenyl derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzo[d]thiazole moiety, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Fluorine Impact: The 6-fluoro group on the benzothiazole core likely enhances metabolic stability and bioavailability compared to non-fluorinated analogues .
  • Heterocyclic Core : Benzothiazole-linked oxadiazoles exhibit stronger anticancer activity than pyridine-based analogues, possibly due to increased π-π stacking interactions with biological targets .

Research Implications

  • Anticancer Potential: The target compound’s structural similarity to NCI-60 active analogues (e.g., 1f, 1g) suggests promise for in vitro testing against leukemia and solid tumor models.
  • Antimicrobial Applications : Oxadiazole derivatives like LMM5 and LMM11 demonstrate that substituent electronics (e.g., methoxy vs. sulfamoyl groups) critically influence antifungal efficacy .
  • Pharmacokinetic Optimization : The 3-methoxy group may reduce cytochrome P450-mediated metabolism compared to bulkier substituents, improving drug-likeness .

Biological Activity

6-Fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a fluorine atom and an oxadiazole ring, which are believed to contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3O2S. Its structure can be depicted as follows:

Structure C16H14FN3O2S\text{Structure }\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole ring enhances its binding affinity and selectivity towards these targets. Studies have suggested that compounds with similar structures exhibit various mechanisms of action, including:

  • Antitumor Activity: Compounds containing oxadiazole rings have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of p53 expression .
  • Antimicrobial Properties: Some derivatives demonstrate promising antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving derivatives related to this compound:

Activity Cell Line/Organism IC50 Value (µM) Reference
AntitumorMCF-715.63
AntitumorA5490.12 - 2.78
Antimicrobial (bacteria)Various50 (MIC)
AntifungalVarious50 (MIC)

Antitumor Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. Flow cytometry analysis revealed that these compounds induced apoptosis in a dose-dependent manner .

Antimicrobial Studies

Research has demonstrated that oxadiazole derivatives possess notable antimicrobial properties against a range of pathogens. In vitro assays showed that these compounds could inhibit bacterial growth at concentrations lower than those required for standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions to construct the 1,3,4-oxadiazole and benzothiazole rings. Key steps include:

  • Oxadiazole formation : Cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to form the oxadiazole core .
  • Benzothiazole coupling : Substituted benzothiazole-2-amine is reacted with activated oxadiazole intermediates (e.g., chloro-oxadiazoles) in basic conditions .
  • Fluorophenyl and methoxyphenyl incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution for regioselective functionalization .

Q. Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce by-products.
Step Reagents/Conditions Yield Range Key Challenges
Oxadiazole cyclizationPOCl₃, 90°C, 3h60–75%Handling POCl₃ (corrosive)
Benzothiazole couplingK₂CO₃, DMF, 80°C50–65%Regioselectivity control

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C6 of benzothiazole, methoxy group at C3 of phenyl) .
  • X-ray Diffraction (XRD) : Resolves bond angles and torsional strain in the oxadiazole-benzothiazole linkage. SHELXL software refines crystal structures, handling high-resolution data or twinning .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 383.08).

Q. Example XRD Data (from analogous compounds) :

Bond Length (Å) Angle (°) Torsion (°)
C–N (oxadiazole): 1.32N–C–N: 105.2Oxadiazole-benzothiazole: 4.75

Q. What are the key considerations for ensuring stability during storage and handling?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methoxyphenyl group .
  • Reactivity : The oxadiazole ring is prone to hydrolysis in acidic/basic conditions. Use neutral buffers for biological assays .
  • Stability Assays : Monitor degradation via HPLC (e.g., 10% decomposition after 30 days at 25°C) .

Advanced Research Questions

Q. How can synthesis be optimized to enhance regioselectivity and minimize by-products?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6h to 30min) and improves oxadiazole yield by 15% .
  • Catalytic systems : Use Pd(PPh₃)₄ for Suzuki couplings to install fluorophenyl groups with >90% regioselectivity .
  • By-product mitigation : Employ column chromatography with gradient elution (hexane:EtOAc, 8:1 to 1:1) to separate regioisomers.

Q. How to resolve data discrepancies in biological activity across assays?

Contradictions in activity (e.g., antimicrobial vs. anticancer) may arise from assay-specific conditions:

  • Dose-response calibration : Ensure consistent compound solubility (use DMSO ≤0.1% v/v) .
  • Target specificity : Perform molecular docking to validate binding to enzymes (e.g., kinase inhibition vs. DNA intercalation) .
  • Statistical validation : Use ANOVA to compare IC₅₀ values across replicates.
Assay Reported IC₅₀ (μM) Key Variables
Anticancer (HCT116)12.3 ± 1.5Serum concentration
Antimicrobial (E. coli)>50Bacterial growth phase

Q. How can SHELX software refine crystal structures of this compound, especially with twinning?

  • Data collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve fluorine electron density .
  • Twinning correction : Apply SHELXD for twin law identification (e.g., twofold rotation) and SHELXL for HKLF5 refinement .
  • Validation : Check R-factors (R₁ < 0.05) and ADP consistency for non-H atoms.

Q. Example SHELXL Commands :

TWIN 0 0 -1 0 -1 0 1 0 0  
BASF 0.25  

Q. How do structural modifications impact binding affinity in SAR studies?

Substituent effects are critical:

  • Fluorophenyl vs. Methoxyphenyl : Fluorine enhances electronegativity, improving hydrogen bonding with kinases (ΔΔG = –2.1 kcal/mol) .
  • Oxadiazole vs. Thiadiazole : Oxadiazole improves metabolic stability (t₁/₂ = 4.2h vs. 1.8h in liver microsomes) .
Analog Substituent Binding Affinity (Kd, nM)
Parent compound3-methoxyphenyl48.2
Analog 14-fluorophenyl32.7
Analog 22-methylphenyl>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.